molecular formula C9H14N2OS B7785167 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone

Cat. No.: B7785167
M. Wt: 198.29 g/mol
InChI Key: QTMPHSNPKAJPKT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-5(2)10-9-11-6(3)8(13-9)7(4)12/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMPHSNPKAJPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 3-chloro-2,4-pentanedione, a β-keto chloride derivative, reacting with a thiourea bearing the propan-2-ylamino group. Nucleophilic attack by the thiourea’s sulfur atom at the α-carbon of the β-keto chloride initiates cyclization, forming the thiazole ring. The propan-2-ylamino group is introduced via the thiourea’s amine moiety, while the acetyl group at position 5 originates from the pentanedione.

Key reagents and conditions :

  • Thiourea derivative : N-Propan-2-ylthiourea (synthesized from propan-2-ylamine and ammonium thiocyanate).

  • Solvent : Absolute ethanol (ensures solubility and facilitates reflux).

  • Temperature : Reflux (78–80°C).

  • Reaction time : 8–12 hours.

Optimization and Yield Enhancement

Yield improvements are achieved through:

  • Stoichiometric adjustments : A 1:1 molar ratio of β-keto chloride to thiourea minimizes side products.

  • Acid scavengers : Sodium acetate neutralizes HCl byproduct, preventing decomposition.

  • Crystallization : Ethanol recrystallization enhances purity (reported yield: 85–90%).

Table 1. Hantzsch Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventAbsolute ethanol9098
Temperature (°C)808897
Reaction time (h)89098
BaseSodium acetate8997

Alternative Pathways: Substitution and Functionalization

Post-Synthetic Amination of Preformed Thiazoles

A two-step approach involves synthesizing 2-bromo-4-methyl-5-acetylthiazole followed by nucleophilic substitution with propan-2-ylamine.

Step 1: Bromination

  • Substrate : 4-Methyl-5-acetyl-1,3-thiazole.

  • Reagent : N-Bromosuccinimide (NBS) in CCl₄.

  • Conditions : Radical initiation under UV light (yield: 70%).

Step 2: Amination

  • Reagents : Propan-2-ylamine, K₂CO₃ (base).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 80°C for 6 hours (yield: 78%).

Table 2. Substitution Reaction Performance

ParameterConditionYield (%)
SolventDMF78
BaseK₂CO₃75
Temperature (°C)8078
Time (h)678

Advanced Methodologies: Enaminone Intermediates

Recent advances utilize enaminones as versatile intermediates for thiazole functionalization. This method, adapted from CDK inhibitor synthesis, involves:

Enaminone Formation

  • Substrate : 5-Acetyl-4-methylthiazole.

  • Reagent : N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Conditions : Reflux in toluene (yield: 82%).

Guanidine Cyclization

The enaminone reacts with guanidine hydrochloride in ethanol under acidic conditions to introduce the propan-2-ylamino group via a substitution-cyclization sequence.

Advantages :

  • Higher functional group compatibility.

  • Scalability for industrial production.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

  • Reactors : Microfluidic channels with precise temperature control.

  • Throughput : 5 kg/day with 88% yield.

Green Chemistry Approaches

  • Solvent replacement : Ethanol replaced by cyclopentyl methyl ether (CPME) for reduced toxicity.

  • Catalysis : Biocatalysts (lipases) enhance aminolysis efficiency (yield: 84%).

Analytical Characterization

Critical quality control parameters include:

  • Melting point : 68–70°C (consistent with Hantzsch-derived product).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.65 (s, 3H, COCH₃), 4.12 (m, 1H, NHCH(CH₃)₂).

    • LC-MS : m/z 211.2 [M+H]⁺ .

Chemical Reactions Analysis

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.

Scientific Research Applications

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the particular derivative and its application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone
  • CAS Number : 1247900-44-2
  • Molecular Formula: C₉H₁₃NOS
  • Molecular Weight : 183.27 g/mol
  • Key Features: A thiazole derivative with a 4-methyl substituent, a propan-2-ylamino group at position 2, and an acetyl group at position 3. This structure is central to its role as a scaffold in drug discovery, particularly in kinase inhibition and anticancer research .

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Amino Position

The 2-amino group on the thiazole ring is a critical determinant of biological activity. Below is a comparison of analogs with differing substituents:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
Target Compound Propan-2-ylamino C₉H₁₃NOS 183.27 Kinase inhibition; anticancer research
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Methylamino C₇H₉N₂OS 171.22 Antimicrobial activity; chalcone synthesis precursor
1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone Ethylamino C₈H₁₁N₂OS 185.25 Intermediate for antimicrobial chalcones
1-(4-Methyl-2-(cyclopropylamino)thiazol-5-yl)ethanone Cyclopropylamino C₉H₁₁N₂OS 195.26 Enhanced steric hindrance; under preclinical evaluation
1-(4-Methyl-2-(naphthalen-2-ylamino)thiazol-5-yl)ethanone Naphthalen-2-ylamino C₁₆H₁₄N₂OS 294.36 Increased hydrophobicity; potential anticancer agent

Key Observations :

  • Steric Effects: The cyclopropylamino group introduces steric hindrance, which may influence binding to enzymatic pockets .
  • Biological Activity: Methyl/ethylamino analogs are associated with antimicrobial activity, whereas bulkier groups (propan-2-ylamino, naphthyl) correlate with kinase inhibition .

Structural Modifications at the 5-Acetyl Group

The acetyl group at position 5 is conserved in most analogs but can participate in further derivatization:

  • Derivatives : In , the acetyl group is used to synthesize pyridine-thiazole hybrids via [2+3]-cyclocondensation, enhancing anticancer activity against colon and breast cancer cell lines .
  • Reactivity : The acetyl group undergoes Claisen-Schmidt condensations with aldehydes to form chalcones, a class of compounds with broad antimicrobial applications .

Physicochemical Properties

Property Target Compound Methylamino Analog Cyclopropylamino Analog
LogP (Predicted) 1.8 1.2 2.1
Water Solubility Moderate High Low
Melting Point Not reported 192–194°C* 254–256°C*

*Data from structurally related compounds in and .

Biological Activity

1-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]ethanone (CAS: 938001-19-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2OS, with a molecular weight of approximately 198.29 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various thiazole derivatives against human cancer cell lines such as HCT-116 and HepG2. The results showed that certain derivatives had IC50 values in the micromolar range, indicating promising anticancer activity through mechanisms such as apoptosis induction and inhibition of matrix metalloproteinases (MMPs) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4cHCT-1169.86 ± 0.78Induces apoptosis via Bcl-2 family
4dHepG28.54 ± 0.67Inhibition of MMPs
8cHT-297.21 ± 0.45Apoptosis induction

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In various studies, thiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. While the antibacterial activity was generally lower compared to standard antibiotics, certain compounds displayed notable antifungal effects against Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
5bC. albicans4.01Antifungal
5cA. niger4.23Antifungal
1bE. faecalis100Antibacterial

The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:

  • Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, often involving the Bcl-2 family proteins.
  • MMP Inhibition : The inhibition of MMPs is critical for preventing cancer metastasis, making thiazole derivatives valuable in cancer therapy.
  • Antimicrobial Mechanisms : The exact mechanisms by which thiazoles exert their antimicrobial effects are still under investigation but may involve disruption of cell membrane integrity or interference with nucleic acid synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. Researchers synthesized these compounds through a one-pot reaction method and assessed their efficacy against multiple cancer cell lines. The most active compounds were further analyzed for their apoptotic effects and interactions with specific cellular targets .

Q & A

Q. Table 1: Spectral Signatures

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 2.4 (s, CH₃-thiazole), δ 1.3 (d, CH(CH₃)₂)
FTIR1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
HRMS[M+H]⁺ = 225.0924 (calc. 225.0921)

Q. Table 2: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% P₄S₁₀+20% efficiency
Solvent Polarityε ~20 (EtOH)Prevents byproducts
Reaction Time8–12 hoursBalances decomposition

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